Leu-Enkephalin

δ-opioid receptor binding affinity radioligand displacement

Procure Leu-Enkephalin as the essential δ-opioid receptor reference agonist for biased signaling normalization. Distinct from Met-Enkephalin in C-terminal residue (Leu⁵ vs. Met⁵), this pentapeptide displays divergent analgesic potency, opposing modulation of morphine-induced analgesia, and differential δ/µ receptor coupling—making it non-interchangeable with Met-Enkephalin or DADLE. With a rat plasma half-life of 4.6 min and negligible intact BBB penetration, it serves as the gold-standard negative control for peptide stability assays, prodrug evaluation, and CNS-targeted delivery validation. Essential for labs developing biased δOR ligands or studying δOR-mediated cardioprotective pathways.

Molecular Formula C28H37N5O7
Molecular Weight 555.6 g/mol
CAS No. 14-18-6
Cat. No. B3435032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-Enkephalin
CAS14-18-6
Molecular FormulaC28H37N5O7
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1
InChIKeyURLZCHNOLZSCCA-VABKMULXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leu-Enkephalin Procurement Guide: Baseline Pharmacology of an Endogenous δ-Opioid Receptor Agonist


Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu, CAS: 14-18-6) is an endogenous opioid pentapeptide that acts as a prototypic agonist at δ-opioid receptors (δOR), with moderate selectivity over µ-opioid receptors (µOR) and minimal interaction with κ-opioid receptors [1]. As a product of proenkephalin or dynorphin metabolism, it is widely utilized as a reference compound for δOR pharmacology, biased signaling studies, and the development of metabolically stable peptide analogs [2].

Why Leu-Enkephalin Cannot Be Interchanged with Met-Enkephalin or Other In-Class Opioid Peptides


Despite differing by only a single C-terminal amino acid (Leu⁵ vs. Met⁵), Leu-Enkephalin and Met-Enkephalin exhibit profoundly divergent pharmacological and functional profiles. In the mouse tail-flick assay, Leu-Enkephalin is markedly less potent as an analgesic than Met-Enkephalin [1], and in the spinal cord, a 4-fold higher dose of Leu-Enkephalin (800 nmol) produces a smaller analgesic effect (44% increase in pain threshold) compared to Met-Enkephalin at 200 nmol (61% increase) [2]. Furthermore, the two peptides demonstrate opposing modulatory effects on opioid analgesia: Leu-Enkephalin potentiates morphine-induced analgesia, whereas Met-Enkephalin antagonizes it, a functional divergence attributed to differential engagement of δ- and µ-opioid receptor coupling mechanisms [1]. Consequently, substituting Leu-Enkephalin with Met-Enkephalin—or with stabilized analogs such as DADLE—without adjusting for potency, receptor bias, and modulatory context, will lead to non-interchangeable experimental outcomes.

Leu-Enkephalin Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


Delta-Opioid Receptor Binding Affinity (Ki): Leu-Enkephalin vs. DADLE

Leu-Enkephalin exhibits a δOR binding affinity (Ki = 1.26 nM) that is approximately 1.6-fold weaker than that of the synthetic analog DADLE (Ki = 2.06 nM) [1][2]. While DADLE is commonly employed as a δOR agonist due to its improved proteolytic stability, Leu-Enkephalin provides a distinct affinity profile that is more representative of the endogenous ligand-receptor interaction [1].

δ-opioid receptor binding affinity radioligand displacement

Delta-Opioid Receptor Functional Potency (cAMP Inhibition): Leu-Enkephalin vs. Meta-Substituted Analogs

In cAMP inhibition assays, Leu-Enkephalin activates δOR-mediated G-protein signaling with an IC₅₀ of 8.9 nM [1]. Meta-substituted Phe⁴ analogs demonstrated a broad range of potencies (IC₅₀ = 4.6–48 nM), indicating that the native Leu-Enkephalin scaffold provides a balanced reference point from which potency can be tuned [1].

cAMP inhibition G-protein signaling functional potency δOR

Plasma Stability (Half-Life): Leu-Enkephalin vs. DADLE and Species-Specific Degradation Rates

Leu-Enkephalin is rapidly degraded in plasma, with a half-life (t₁/₂) of 4.6 minutes in rat plasma [1]. In contrast, the synthetic analog DADLE exhibits substantially improved proteolytic stability [2]. Species-specific degradation rates further differentiate Leu-Enkephalin: half-lives range from 0.7–1 min in chick plasma to 2–2.5 min in rat plasma and 9–14 min in mouse plasma [3]. This short half-life is a defining characteristic that necessitates the use of peptidase inhibitors or stabilized analogs for in vivo applications.

plasma stability half-life peptide degradation enzymatic hydrolysis

In Vivo Analgesic Potency: Leu-Enkephalin vs. Met-Enkephalin (Direct Intrathecal Comparison)

In a direct intrathecal administration study in rats, Leu-Enkephalin (800 nmol) produced a 44% increase in pain threshold, an effect that was substantially weaker than that of Met-Enkephalin at a 4-fold lower dose (200 nmol, 61% increase in pain threshold) [1]. This quantifies the differential spinal analgesic efficacy of the two endogenous enkephalins and underscores that Met-Enkephalin is the predominant endogenous peptide mediating spinal antinociception [1].

analgesia antinociception spinal cord in vivo pharmacology

Blood-Brain Barrier Penetration: Leu-Enkephalin vs. DADLE (Brain Uptake Index and Enzymatic Sensitivity)

Both Leu-Enkephalin and DADLE exhibit low brain extraction fractions (E = 2–3%), indicating minimal passive BBB penetration [1]. However, the mechanisms governing their apparent brain uptake differ markedly. Leu-Enkephalin brain uptake is completely abolished by the aminopeptidase inhibitor bacitracin (2 mM) and is reduced by 80% in the presence of the L-system transport substrate BCH (10 mM), indicating that its measurable brain extraction largely reflects rapid enzymatic degradation and subsequent transport of the liberated N-terminal tyrosine residue rather than intact peptide entry [2]. In contrast, DADLE brain uptake is reduced only by approximately 50% by bacitracin and by 25% by BCH, suggesting that a small fraction of DADLE may cross the BBB in intact form [2].

blood-brain barrier brain uptake index peptide transport CNS delivery

Functional Signaling Bias: Leu-Enkephalin as the Reference Agonist for δOR Bias Calculations

Leu-Enkephalin is formally employed as the reference agonist against which δOR signaling bias factors are calculated [1]. At the δOR, Leu-Enkephalin recruits β-arrestin 2 with an EC₅₀ of 8.9 nM and 100% efficacy, whereas at the µOR, its β-arrestin 2 recruitment is substantially weaker (EC₅₀ = 977 nM, 60% efficacy relative to DAMGO) [1]. This differential efficacy profile across receptor subtypes establishes Leu-Enkephalin as a balanced reference point for quantifying G-protein versus β-arrestin bias in δOR pharmacology. Meta-substituted Phe⁴ analogs exhibit bias factors ranging from G-protein biased (bias factor 1.6) to β-arrestin biased, with all bias values normalized to Leu-Enkephalin [1].

biased signaling β-arrestin recruitment G-protein bias functional selectivity

Leu-Enkephalin Best Research and Industrial Application Scenarios


Reference Standard for δ-Opioid Receptor Biased Signaling Assays

Leu-Enkephalin is the established reference agonist for calculating δOR signaling bias factors in β-arrestin recruitment versus cAMP inhibition assays. Laboratories developing novel biased δOR ligands should procure Leu-Enkephalin to enable direct normalization of bias calculations, as demonstrated in recent structure-activity relationship studies [1].

Benchmark Compound for Peptide Stability and Prodrug Development

Due to its short plasma half-life (4.6 min in rat plasma) [1] and species-specific degradation rates [2], Leu-Enkephalin serves as an ideal negative control and benchmark for evaluating the stability enhancement achieved by peptidase-resistant analogs, prodrug formulations, or nanoparticle delivery systems.

Control Ligand for Blood-Brain Barrier Permeability Studies

Leu-Enkephalin's negligible intact BBB penetration and complete dependence on enzymatic degradation for apparent brain uptake [1] make it a critical control for CNS peptide delivery research. It is routinely used to validate novel brain-targeting formulations and to distinguish intact peptide transport from metabolite accumulation.

Endogenous δOR Agonist for In Vitro Cardiac Ischemia Models

As an endogenous δOR agonist, Leu-Enkephalin is employed in cellular models of cardiac ischemia to investigate δOR-mediated cardioprotective signaling pathways. Its native pharmacology provides a physiologically relevant reference against which metabolically stable synthetic δOR agonists (e.g., DADLE) are compared [1].

Technical Documentation Hub

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